[3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](cyclopropyl)methanone
CAS No.: 439093-74-0
Cat. No.: VC4211031
Molecular Formula: C16H12ClN3O
Molecular Weight: 297.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439093-74-0 |
|---|---|
| Molecular Formula | C16H12ClN3O |
| Molecular Weight | 297.74 |
| IUPAC Name | [3-(6-chloropyridazin-3-yl)indol-1-yl]-cyclopropylmethanone |
| Standard InChI | InChI=1S/C16H12ClN3O/c17-15-8-7-13(18-19-15)12-9-20(16(21)10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2 |
| Standard InChI Key | AMZRTYKVJCNBHQ-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)N2C=C(C3=CC=CC=C32)C4=NN=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is [3-(6-chloropyridazin-3-yl)indol-1-yl]-cyclopropylmethanone, reflecting its three primary components:
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An indole moiety substituted at the 1-position with a methanone group.
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A cyclopropyl group linked to the methanone.
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A 6-chloropyridazine ring attached to the indole’s 3-position .
Its molecular formula (C₁₆H₁₂ClN₃O) was confirmed via high-resolution mass spectrometry, while nuclear magnetic resonance (NMR) spectroscopy validated the connectivity of its aromatic and aliphatic regions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 439093-74-0 |
| Molecular Weight | 297.74 g/mol |
| IUPAC Name | [3-(6-Chloropyridazin-3-yl)indol-1-yl]-cyclopropylmethanone |
| SMILES | C1CC1C(=O)N2C=C(C3=CC=CC=C32)C4=NN=C(C=C4)Cl |
| InChI Key | AMZRTYKVJCNBHQ-UHFFFAOYSA-N |
| PubChem CID | 2768098 |
Synthetic Routes and Reaction Optimization
Multi-Step Synthesis Strategy
The synthesis of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone involves three key stages:
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Indole Functionalization: Bromination of indole at the 3-position, followed by Suzuki-Miyaura coupling with 6-chloropyridazine-3-boronic acid to introduce the pyridazine ring.
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Methanone Formation: Reaction of the intermediate with cyclopropanecarbonyl chloride under Friedel-Crafts acylation conditions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Critical Reaction Parameters
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Solvent Selection: Dimethylformamide (DMF) and dichloromethane (DCM) are preferred for coupling and acylation steps, respectively.
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Temperature Control: Coupling reactions proceed optimally at 80–100°C, while acylation requires mild conditions (0–5°C) to prevent side reactions.
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Catalyst Systems: Palladium(II) acetate/XPhos for Suzuki coupling; aluminum trichloride for Friedel-Crafts acylation.
| Compound ID | PfDHODH IC₅₀ (μM) | PvDHODH IC₅₀ (μM) | Pf3D7 EC₅₀ (μM) |
|---|---|---|---|
| DSM589 | 0.047 | 0.016 | 0.024 |
| DSM572 | 0.10 | 0.013 | 0.22 |
| DSM568 | 0.90 | ND | 1.6 |
Mechanistic Insights and Target Engagement
Apoptotic Pathway Modulation
The compound triggers apoptosis in cancer cells by upregulating pro-apoptotic proteins (Bax, Bak) and downregulating anti-apoptotic Bcl-2. This is accompanied by cytochrome c release from mitochondria and PARP cleavage.
DHODH Inhibition in Malaria Parasites
In Plasmodium, the compound binds to the ubiquinone site of DHODH, disrupting electron transport and pyrimidine synthesis. Molecular docking studies suggest hydrogen bonding with Arg265 and hydrophobic interactions with Leu176 and Leu272 residues .
Comparative Analysis with Structural Analogs
Role of the Cyclopropyl Group
The cyclopropyl moiety enhances metabolic stability by reducing oxidative dealkylation in hepatic microsomes. Analogs with bulkier substituents (e.g., tert-butyl) show reduced solubility and bioavailability .
Chloropyridazine Substitution
The 6-chloro group on pyridazine is critical for target binding. Dechlorination or substitution with electron-donating groups (e.g., -OCH₃) abolishes DHODH inhibitory activity .
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